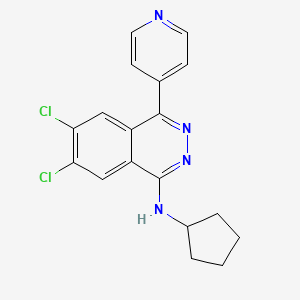
SL-1-73
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SL-1-73 is a carbazole sulfonamide microtubule-destabilizing agent, exerting potent antitumor activity against esophageal squamous cell carcinoma.
Applications De Recherche Scientifique
Scientific Learning and Education
Science Learning Cycle (SLC) in Physics Education : A study by Sulisworo and Sutadi (2017) observed the application of the SLC model in physics education, highlighting its positive impact on students' conceptual understanding and independent learning abilities in physics (Sulisworo & Sutadi, 2017).
Scientific Literacy in Digital Age : Research by Fausan et al. (2021) explored the scientific literacy (SL) of prospective gifted young scientists, finding that participants exhibited low SL performance despite advanced technological environments (Fausan et al., 2021).
Impact of Scientific Approach on Student Competence : Novili, Utari, and Saepuzaman (2016) investigated the effectiveness of the scientific approach in enhancing students' scientific literacy, particularly in the domain of heat topic comprehension (Novili, Utari, & Saepuzaman, 2016).
Scientific Learning for Higher Order Thinking Skills : Mariyam (2020) demonstrated that scientific learning can effectively enhance students' higher-order thinking skills, crucial for problem-solving and critical thinking (Mariyam, 2020).
Integrating Scientific Literacy and Critical Thinking : A study by Vieira and Tenreiro-Vieira (2016) highlighted the importance of integrating scientific literacy and critical thinking in elementary science education for responsible citizenship (Vieira & Tenreiro-Vieira, 2016).
Role of SL in Biology Achievement : Research by Mbajiorgu and Ali (2003) investigated the relationship between the STS approach, scientific literacy, and achievement in biology, revealing complex interactions and the impact of instructional methods (Mbajiorgu & Ali, 2003).
Other Scientific Applications
Systems Literature Analysis in Biology : Persidis, Deftereos, and Persidis (2004) discussed Systems Literature Analysis (SLA), a method that treats scientific literature as an interconnected system, useful in literature-driven systems biology (Persidis, Deftereos, & Persidis, 2004).
Stereolithography in Engineering : Schaub, Chu, and Montgomery (1997) explored the use of stereolithography (SL) in engineering, highlighting its role in revolutionizing part and process research and development (Schaub, Chu, & Montgomery, 1997).
Machine Learning in Substance Use Disorder Treatment : A study by Ación et al. (2017) introduced the use of Super Learning (SL) in predicting successful substance use disorders treatment, demonstrating the effectiveness of SL in building prediction models (Ación et al., 2017).
Propriétés
Numéro CAS |
2000199-44-8 |
|---|---|
Nom du produit |
SL-1-73 |
Formule moléculaire |
C20H19N3O5S |
Poids moléculaire |
413.45 |
Nom IUPAC |
N-(2,6-Dimethoxypyridin-3-yl)-6-hydroxy-9-methyl-9H-carbazole-3-sulfonamide |
InChI |
InChI=1S/C20H19N3O5S/c1-23-17-7-4-12(24)10-14(17)15-11-13(5-8-18(15)23)29(25,26)22-16-6-9-19(27-2)21-20(16)28-3/h4-11,22,24H,1-3H3 |
Clé InChI |
UIBOLFBURIUMEU-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC2=C(C=C1)N(C)C3=C2C=C(O)C=C3)(NC4=CC=C(OC)N=C4OC)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SL-1-73 ; SL173 ; SL 1 73 ; SL 1-73 ; SL 173 ; SL-173 ; SL-1 73 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



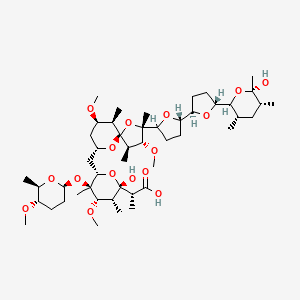
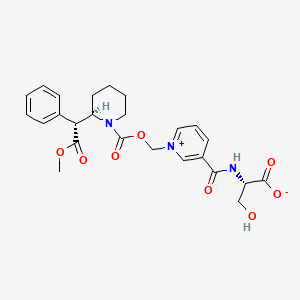
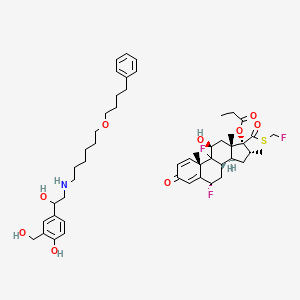
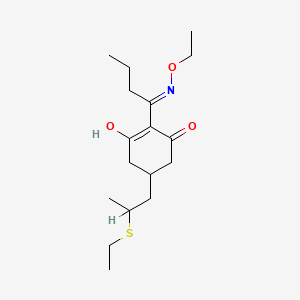
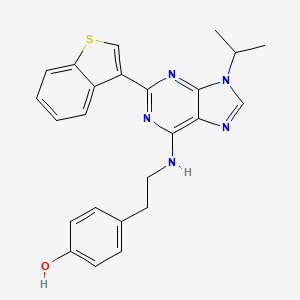
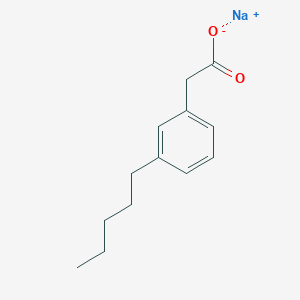
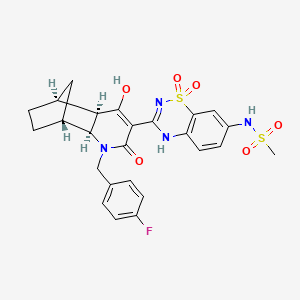
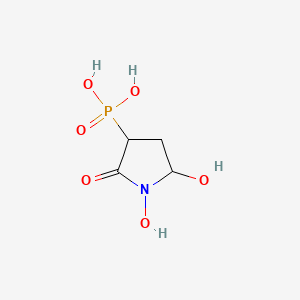
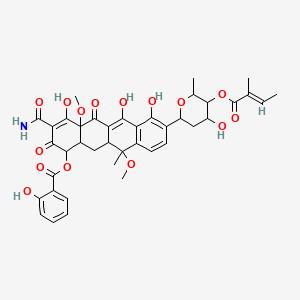

![(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide](/img/structure/B610811.png)
